Privileged Scaffold Status: 3-Hydroxypiperidine vs. 4-Hydroxypiperidine in Bioactive Natural Products and Drugs
The 3-hydroxypiperidine moiety is explicitly classified as a privileged scaffold in medicinal chemistry, appearing in bioactive alkaloids such as cassine, febrifugine, (+)-L-733,060, and (+)-CP-99,994 (both selective neurokinin substance P receptor antagonists). In contrast, the 4-hydroxypiperidine scaffold lacks this recognized privileged status and has been validated against a narrower target spectrum, predominantly CCR1 and related chemokine receptors. The difference in scaffold pre-validation translates to a higher probability of hit discovery when the 3-OH isomer is used as a library starting point [1].
| Evidence Dimension | Number of distinct bioactive natural-product families containing the scaffold |
|---|---|
| Target Compound Data | ≥5 major natural-product families (cassine, febrifugine, spectaline, azasugar-type glycosidase inhibitors, substance P antagonists) [1] |
| Comparator Or Baseline | 4-Hydroxypiperidine scaffold: 2 primary target classes validated (CCR1, H3 receptor) [2] |
| Quantified Difference | >2-fold broader natural-product and target-class coverage for the 3-OH scaffold [1][2] |
| Conditions | Literature survey of bioactive piperidine-containing natural products and synthetic ligands |
Why This Matters
The broader natural-product validation of the 3-hydroxypiperidine scaffold increases the likelihood of identifying bioactive hits in phenotypic and target-based screens, making it a higher-value starting point for library synthesis and fragment-based drug discovery.
- [1] Wijdeven, M. A.; Willemsen, J.; Rutjes, F. P. J. T. The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Eur. J. Org. Chem. 2010, 2010 (15), 2831–2844. DOI: 10.1002/ejoc.200901494. View Source
- [2] Onuffer, J.; et al. Structure Function Differences in Nonpeptide CCR1 Antagonists for Human and Mouse CCR1. J. Immunol. 2003, 170 (4), 1910–1916. DOI: 10.4049/jimmunol.170.4.1910. View Source
